1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound notable for its potential applications in pharmaceuticals and agrochemicals. The compound features a piperazine core substituted with a dichlorophenyl group and a trifluoromethylpyridine moiety, which contribute to its chemical properties and biological activity.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its molecular structure and properties make it of interest in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-anxiety effects. The presence of halogen substituents enhances its lipophilicity and biological activity.
The synthesis of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. Key methods include:
The synthesis often requires specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate the reactions. Temperature and reaction time are critical parameters that need optimization to achieve high yields.
The molecular formula of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is , with a molecular weight of approximately 396.24 g/mol. The structure contains:
The compound's three-dimensional structure can be analyzed using computational chemistry software, allowing researchers to visualize its conformation and predict interactions with biological targets.
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating characteristics of the piperazine nitrogen atoms.
The mechanism of action for compounds like 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine often involves modulation of neurotransmitter systems. It may act as an antagonist or agonist at specific receptors:
Pharmacological studies are required to elucidate the specific receptor interactions and downstream signaling pathways affected by this compound.
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine exhibits several notable physical properties:
Chemical properties include stability under various conditions (e.g., light, heat) and reactivity towards nucleophiles or electrophiles.
Relevant data regarding boiling point, melting point, and density are often determined experimentally during synthesis optimization.
This compound has potential applications in several scientific fields:
Research continues into optimizing its pharmacological properties and expanding its applications across various industries.
Piperazine remains a privileged scaffold in central nervous system (CNS) pharmaceutical agents due to its exceptional versatility in modulating pharmacokinetic and pharmacodynamic properties. This six-membered heterocycle with two nitrogen atoms serves as a conformational anchor, enabling precise spatial orientation of pharmacophoric elements while enhancing aqueous solubility through its basic nitrogen atoms (pKa ~9.5) [2] . Approximately 15% of all small-molecule CNS drugs approved between 2011-2023 contain the piperazine moiety, underscoring its fundamental role in neurotherapeutic development [2]. The scaffold’s protonation state at physiological pH facilitates blood-brain barrier (BBB) penetration—a critical requirement for CNS-targeted compounds—while its synthetic accessibility allows extensive structural diversification [6] .
Table 1: Approved CNS Drugs Containing Piperazine Scaffolds
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Aripiprazole | Antipsychotic | Quinolinone-piperazine linkage |
Vortioxetine | Antidepressant | Piperazine with thioether-spaced aromatic |
Sertraline | Antidepressant | N-Methylpiperazine attached to naphthalene |
Buspirone | Anxiolytic | Azaspirone-piperazine conjugation |
The molecular architecture of piperazine derivatives permits multi-directional exploration of structure-activity relationships (SAR): N-alkylation modulates lipophilicity, aromatic substitutions at either nitrogen influence receptor affinity, and conformational restriction through ring fusion enhances target selectivity [5] . Quantum mechanical studies reveal that piperazine adopts chair or boat conformations depending on substitution patterns, with energy barriers of ~10-12 kcal/mol facilitating interconversion. This flexibility allows dynamic adaptation to diverse binding pockets while maintaining sufficient rigidity for selective target engagement [6] . Hydrogen-bonding capacity (both donor and acceptor) further enables interactions with neuronal receptors and enzymes, making it indispensable in designing ligands for complex CNS targets like monoamine receptors and ion channels [2].
The 3,4-dichlorophenyl moiety attached to piperazine’s N1 position confers distinctive electronic and steric properties critical for CNS bioactivity. Chlorine atoms at positions 3 and 4 create a strongly electron-deficient aromatic system (Hammett σ constants: σₘ=0.37, σₚ=0.23), enhancing π-stacking interactions with neurotransmitter binding sites while reducing metabolic oxidation at ortho/para positions [9]. This moiety demonstrates preferential affinity for serotonin and dopamine receptors, with molecular docking studies indicating complementary fit within hydrophobic subpockets of 5-HT₂ₐ and D₂ receptors [4] . The dihedral angle between the dichlorophenyl plane and piperazine ring typically ranges from 55-65°, optimizing vector alignment toward deep receptor regions inaccessible to simpler phenyl analogs [9].
Conversely, the 5-(trifluoromethyl)pyridin-2-yl group at N4 contributes multipoint binding capabilities essential for target engagement. The trifluoromethyl group (-CF₃) elevates metabolic stability by resisting cytochrome P450-mediated oxidation (clearance reduction: 40-60%) and enhances membrane permeability through lipophilic π-face interactions (log P increase: ~0.5-1.0 unit) [3] [10]. Pyridine nitrogen serves as a hydrogen bond acceptor, while its electron-deficient character promotes cation-π interactions with lysine/arginine residues in target proteins [4]. The rotational barrier around the pyridinyl-piperazine bond is approximately 4-6 kcal/mol, allowing conformational sampling without significant energy penalty—a crucial feature for accommodating diverse receptor topographies .
Table 2: Physicochemical Contributions of Key Substituents
Structural Element | Electronic Effect | Spatial Properties | Pharmacological Impact |
---|---|---|---|
3,4-Dichlorophenyl | σₚ=0.78 (strong e⁻ withdrawal) | Dihedral: 55-65° w/ piperazine | Enhanced receptor affinity; metabolic stabilization |
5-(Trifluoromethyl)pyridin-2-yl | Moderate e⁻ deficiency | Rotational freedom: ΔGǂ=4-6 kcal/mol | Membrane permeability; target adaptability |
Piperazine core | pKa~9.5 (diprotic) | Chair/boat interconversion | Solubility; BBB penetration; H-bond network |
The strategic integration of dichlorophenyl and trifluoromethylpyridinyl moieties via piperazine exemplifies the evolution of dual-target ligands in neuropharmacology. Early CNS agents like the atypical antipsychotic ziprasidone (containing chlorophenylpiperazine) demonstrated superior efficacy over single-target drugs by concurrently modulating multiple neurotransmitter systems . This compound’s design follows the "polypharmacology" paradigm, where selective multi-target engagement achieves synergistic effects—such as simultaneous 5-HT reuptake inhibition and dopamine receptor modulation for depression or schizophrenia management [2] [4].
Piperazine-based dual-target ligands exhibit distinct pharmacodynamic advantages:
Table 3: Evolution of Piperazine-Based Dual-Target Ligands
Generation | Representative Compound | Primary Targets | Limitations | Structural Innovations |
---|---|---|---|---|
First | Trazodone | 5-HT₂ₐ antagonist; SERT inhibitor | Significant α1-adrenergic affinity | Monochlorophenyl; triazolopyridine |
Second | Nefazodone | 5-HT₂ₐ antagonist; weak SERT | Hepatotoxicity | Dichlorophenyl; ethylpiperazine chain |
Third | Target Compound | 5-HT/DA receptor modulation | Optimized balance via CF₃-pyridine | 3,4-Dichlorophenyl; trifluoromethylpyridinyl |
The trifluoromethylpyridine component further enables allosteric modulation capabilities absent in earlier arylpiperazines. As demonstrated in SLU-2633 derivatives, this group permits low-energy conformations (0.5-1.2 kcal/mol strain) that access secondary binding pockets in glutamate receptors—expanding therapeutic potential toward neurodegenerative conditions beyond classical psychiatric disorders [4] . This represents a conceptual shift from "balanced" dual inhibition toward "functionally selective" polypharmacology, where ligand-directed signaling bias achieves precise neural circuit modulation [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0